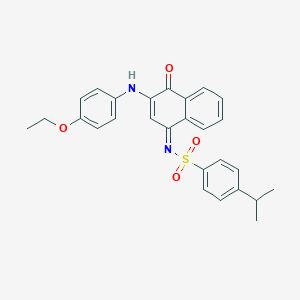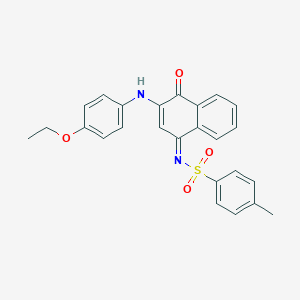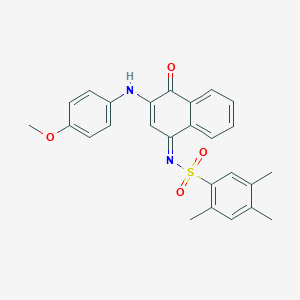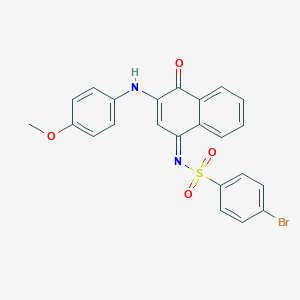![molecular formula C22H19NO6S B281575 Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAF and has been shown to have a number of interesting properties that make it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of MPAF is not fully understood, but it is thought to work by inhibiting the growth of cancer cells and inducing apoptosis (cell death). MPAF has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAF has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, MPAF has also been shown to have neuroprotective effects and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAF in lab experiments is its high potency. MPAF has been shown to be effective at very low concentrations, which makes it an attractive candidate for use in a wide range of experiments. However, one limitation of using MPAF is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are a number of future directions for research on MPAF. One area of interest is in the development of MPAF-based drugs for the treatment of cancer. Another area of research is in the development of MPAF-based drugs for the treatment of inflammatory diseases. Finally, there is also interest in exploring the potential use of MPAF as an antimicrobial agent.
Synthesis Methods
The synthesis of MPAF is a complex process that involves several steps. The starting material for the synthesis is 2-methylnaphtho[1,2-b]furan-3-carboxylic acid, which is then reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to form MPAF.
Scientific Research Applications
MPAF has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MPAF has been shown to have anti-cancer properties and has been tested in vitro against a number of different cancer cell lines. In addition to its anti-cancer properties, MPAF has also been shown to have anti-inflammatory and anti-oxidant properties.
properties
Molecular Formula |
C22H19NO6S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-13-20(22(24)28-3)18-12-19(16-6-4-5-7-17(16)21(18)29-13)23-30(25,26)15-10-8-14(27-2)9-11-15/h4-12,23H,1-3H3 |
InChI Key |
IVMKBJFIYHXGNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)

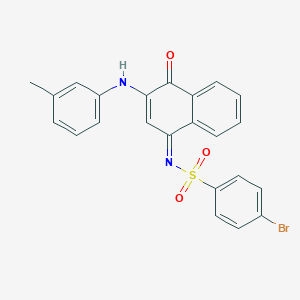
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
